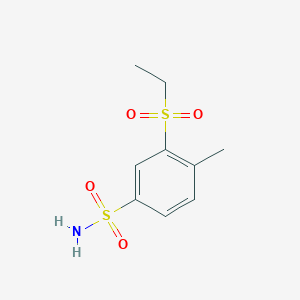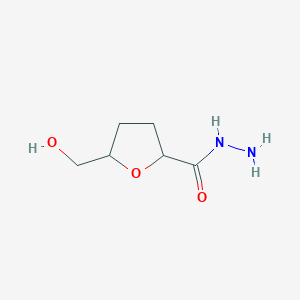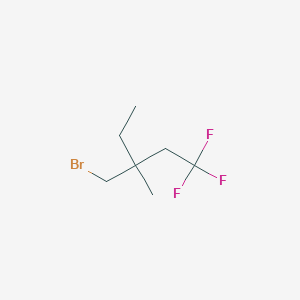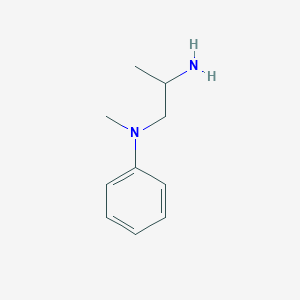
3-(4-Hydroxythian-4-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxythian-4-yl)benzonitrile is an organic compound with the molecular formula C12H13NOS It is a derivative of benzonitrile, featuring a hydroxythianyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxythian-4-yl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization to introduce the hydroxythianyl group. One common method involves the use of ionic liquids as a recycling agent, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods
the principles of green chemistry, such as the use of recyclable catalysts and solvents, are likely to be employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxythian-4-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
3-(4-Hydroxythian-4-yl)benzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxythian-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxythianyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Hydroxythian-3-yl)benzonitrile: Similar structure with the hydroxythianyl group attached at a different position on the benzene ring.
2-(4-Hydroxythian-4-yl)benzonitrile: Another positional isomer with the hydroxythianyl group attached at the second position.
Uniqueness
3-(4-Hydroxythian-4-yl)benzonitrile is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The presence of both the hydroxythianyl and nitrile groups provides a versatile platform for various chemical modifications and applications.
Propriétés
Formule moléculaire |
C12H13NOS |
|---|---|
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
3-(4-hydroxythian-4-yl)benzonitrile |
InChI |
InChI=1S/C12H13NOS/c13-9-10-2-1-3-11(8-10)12(14)4-6-15-7-5-12/h1-3,8,14H,4-7H2 |
Clé InChI |
SDFQQWZYORFZJH-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCC1(C2=CC=CC(=C2)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13208261.png)


![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)





